methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate

Medicinal Chemistry ACC Inhibitors Heterocyclic Synthesis

Sourcing bottlenecks for pyrrole-based ACC inhibitor intermediates? This compound directly addresses that. The 4-chloroacetyl and methyl ester groups provide orthogonal reactivity for rapid diversification, eliminating extra protection/deprotection steps. Key data: - Purity: ≥97% (HPLC), ensuring reproducible results. - Scalability: 85% synthetic yield, enabling seamless scale-up from mg to kg. - Supply: Bulk stock available with 0-8°C storage for long-term stability. Ideal for medicinal chemistry and targeted covalent inhibitor programs.

Molecular Formula C8H8ClNO3
Molecular Weight 201.6
CAS No. 1415820-00-6
Cat. No. B6246171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate
CAS1415820-00-6
Molecular FormulaC8H8ClNO3
Molecular Weight201.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(2-Chloroacetyl)-1H-Pyrrole-2-Carboxylate (CAS 1415820-00-6): High‑Purity Heterocyclic Building Block for Pharmaceutical Research and ACC Inhibitor Development


Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate (CAS 1415820-00-6) is a chloroacetyl‑substituted pyrrole‑2‑carboxylate ester with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g·mol⁻¹ . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of Acetyl‑CoA carboxylase (ACC) inhibitors, and is offered commercially at purities ≥97% [1][2].

Why Substitution of Methyl 4-(2-Chloroacetyl)-1H-Pyrrole-2-Carboxylate (CAS 1415820-00-6) Fails: Critical Functional‑Group and Reactivity Differences


Direct substitution of methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate with closely related pyrrole‑2‑carboxylates or pyrrole‑2‑carbaldehydes is not equivalent because the specific 4‑chloroacetyl substitution pattern and the methyl ester group jointly define the compound’s reactivity and downstream compatibility. Analogs lacking the methyl ester (e.g., free carboxylic acids) require additional protection/deprotection steps, while those bearing an ethyl ester exhibit different solubility and volatility profiles, which can alter reaction kinetics and work‑up procedures [1]. Moreover, the chloroacetyl moiety is a versatile electrophilic handle that enables nucleophilic displacement, whereas non‑halogenated or differently halogenated analogs exhibit reduced reactivity toward amine or thiol nucleophiles [2].

Quantitative Differentiation of Methyl 4-(2-Chloroacetyl)-1H-Pyrrole-2-Carboxylate (CAS 1415820-00-6) Versus Structural Analogs


Higher Synthetic Yield in ACC Inhibitor Precursor Preparation: 85% vs. Ethyl Ester and Aldehyde Analogs

Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate is obtained in 85% isolated yield under optimized Friedel–Crafts acylation conditions (methyl pyrrole‑2‑carboxylate, chloroacetyl chloride, AlCl₃ in CH₂Cl₂, 0–20 °C, 1 h) [1]. In contrast, the corresponding ethyl ester analog (ethyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate) and the aldehyde analog (4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde) are typically reported with yields in the 60–75% range under comparable acylation protocols .

Medicinal Chemistry ACC Inhibitors Heterocyclic Synthesis

Optimized Electrophilic Reactivity: Chloroacetyl Group Enables Quantitative Conjugation vs. Non‑Halogenated Analogs

The chloroacetyl group of methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate undergoes quantitative nucleophilic displacement with primary amines (e.g., benzylamine) or thiols under mild basic conditions (pH 8–9, RT, 2 h), forming stable amide or thioether linkages with >95% conversion . In contrast, the non‑halogenated acetyl analog (methyl 4‑acetyl‑1H‑pyrrole‑2‑carboxylate) is unreactive toward the same nucleophiles, requiring prior activation, while the bromoacetyl analog exhibits faster but less controllable kinetics leading to by‑product formation .

Bioconjugation Nucleophilic Displacement Functional Handle

Favorable Physicochemical Profile: Predicted Boiling Point, Density, and pKa Differentiate from Ethyl Ester and Aldehyde Analogs

Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate exhibits a predicted boiling point of 385.2 ± 32.0 °C, a density of 1.357 ± 0.06 g·cm⁻³, and a pKa of 13.24 ± 0.50 . In comparison, the ethyl ester analog (ethyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate) has a higher predicted boiling point of ~400 °C and lower density (~1.25 g·cm⁻³), while the aldehyde analog (4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde) is a solid (mp ~120 °C) with markedly different solubility and volatility [1].

Physicochemical Properties Formulation Analytical Chemistry

Validated Commercial Purity: ≥97% (or 98%) Consistently Available vs. Variable Purity of Non‑Standard Analogs

Multiple commercial suppliers offer methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate at a minimum purity of 97% (e.g., CalpacLab: ±97%, Leyan: 98%) as verified by HPLC or GC [1]. In contrast, closely related analogs such as ethyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate and 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde are often available only in lower or unspecified purity grades from a limited number of vendors, introducing variability in downstream reaction yields and reproducibility .

Quality Control Procurement Reproducibility

Optimal Research and Industrial Applications for Methyl 4-(2-Chloroacetyl)-1H-Pyrrole-2-Carboxylate (CAS 1415820-00-6)


Key Intermediate in the Synthesis of Acetyl‑CoA Carboxylase (ACC) Inhibitors

Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate is employed as a core building block in the preparation of pyrrole‑based ACC inhibitors, as described in patent WO2020245291A1 [1]. Its high synthetic yield (85%) and robust commercial purity (≥97%) enable efficient, scalable production of advanced intermediates for metabolic disease drug discovery programs [2].

Electrophilic Warhead for Targeted Covalent Inhibitor Design

The chloroacetyl group functions as a mild electrophilic warhead that selectively reacts with cysteine or lysine residues in target proteins under physiological conditions . This reactivity, combined with the pyrrole core’s favorable physicochemical profile, makes the compound a valuable precursor for designing covalent ACC inhibitors or other targeted covalent therapeutics.

Heterocyclic Building Block for Diversified Medicinal Chemistry Libraries

The combination of a methyl ester (easily hydrolyzed to the free carboxylic acid) and a chloroacetyl handle (amenable to amine or thiol conjugation) provides a versatile platform for generating diverse pyrrole‑containing libraries [3]. The compound’s predicted pKa (13.24) and moderate boiling point facilitate its use in parallel synthesis and automated purification workflows.

Reference Standard for Analytical Method Development and Quality Control

Given the well‑documented predicted physicochemical properties (boiling point 385.2 °C, density 1.357 g·cm⁻³) and the availability of high‑purity commercial material, methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate can serve as a reference standard for HPLC/GC method development and as a calibration standard for quantifying related pyrrole impurities in complex reaction mixtures .

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